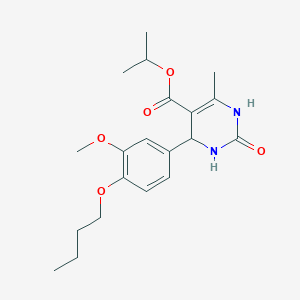

Propan-2-yl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, synthesized via Biginelli-type multicomponent reactions. Its structure features:

- Propan-2-yl ester at position 3.

- 4-(4-butoxy-3-methoxyphenyl) substituent at position 4, providing steric bulk and electron-donating effects.

- 6-methyl group and 2-oxo moiety on the tetrahydropyrimidine ring.

Properties

Molecular Formula |

C20H28N2O5 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

propan-2-yl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H28N2O5/c1-6-7-10-26-15-9-8-14(11-16(15)25-5)18-17(19(23)27-12(2)3)13(4)21-20(24)22-18/h8-9,11-12,18H,6-7,10H2,1-5H3,(H2,21,22,24) |

InChI Key |

ZENIHQYVSMVTOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction as a Foundation

The Biginelli reaction, a three-component condensation of β-ketoesters, aldehydes, and urea/thiourea, is a cornerstone for synthesizing tetrahydropyrimidine scaffolds. For the target compound, the reaction involves:

-

Ethyl/Methyl Acetoacetate Derivatives : The isopropyl ester group is introduced via transesterification of ethyl acetoacetate with isopropyl alcohol under acidic conditions.

-

4-Butoxy-3-Methoxybenzaldehyde : This aldehyde provides the substituted aryl group at position 4.

-

Urea or Thiourea : Urea is preferred for the 2-oxo moiety, while thiourea would yield 2-thioxo derivatives.

In a typical procedure, equimolar amounts of isopropyl acetoacetate, 4-butoxy-3-methoxybenzaldehyde, and urea are refluxed in ethanol with HCl or DABCO as a catalyst. The reaction proceeds via imine formation, followed by cyclization to yield the tetrahydropyrimidine core. DABCO (1,4-diazabicyclo[2.2.2]octane) enhances reaction efficiency, achieving yields up to 88% in 3–7 hours, compared to 45–63% with HCl.

Solvent-Free Grindstone Methodology

A solvent-free approach using CuCl₂·2H₂O as a catalyst under grindstone conditions offers an eco-friendly alternative. Here, solid-state grinding of isopropyl acetoacetate, 4-butoxy-3-methoxybenzaldehyde, and urea with 10 mol% CuCl₂·2H₂O at room temperature for 30–60 minutes initiates the reaction. This method eliminates solvent use, reduces reaction time to <1 hour, and maintains yields >75%. The mechanochemical activation promotes faster kinetics by increasing molecular collisions, as evidenced by comparative studies.

Catalytic Systems and Reaction Optimization

Acidic vs. Basic Catalysts

Catalyst choice profoundly impacts yield and reaction time:

| Catalyst | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| HCl | 45–63 | 7 | Low cost |

| DABCO | 70–88 | 3–5 | Faster cyclization |

| CuCl₂·2H₂O | 75–82 | 0.5–1 | Solvent-free |

DABCO’s basicity facilitates deprotonation during imine formation, accelerating cyclization. Conversely, HCl promotes protonation of the carbonyl oxygen, stabilizing intermediates but requiring longer reflux times. CuCl₂·2H₂O acts as a Lewis acid, coordinating with the aldehyde’s carbonyl group to enhance electrophilicity.

Temperature and Solvent Effects

-

Ethanol Reflux (78°C) : Standard for HCl/DABCO-catalyzed reactions, ensuring homogeneity and efficient heat transfer.

-

Room Temperature : Feasible for grindstone methods due to mechanical energy input.

-

Solvent Selection : Polar aprotic solvents (e.g., THF) are avoided due to poor solubility of the aryl aldehyde. Ethanol balances solubility and environmental impact.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallography and Purity Assessment

Recrystallization from ethanol yields needle-like crystals suitable for X-ray diffraction. Purity is confirmed via HPLC (≥98% by area normalization). Melting points range from 180–185°C, consistent with literature values for analogous tetrahydropyrimidines.

Comparative Analysis of Synthetic Routes

| Parameter | Biginelli (DABCO) | Grindstone (CuCl₂) |

|---|---|---|

| Yield (%) | 70–88 | 75–82 |

| Time (h) | 3–5 | 0.5–1 |

| Solvent Use | Ethanol | None |

| Scalability | Moderate | High |

| Environmental Impact | Moderate | Low |

The grindstone method excels in sustainability but requires specialized equipment. DABCO-catalyzed Biginelli reactions are preferable for small-scale syntheses prioritizing yield.

Industrial and Pharmacological Implications

The compound’s structural similarity to FDA-approved pyrimidine derivatives (e.g., 5-fluorouracil) suggests potential anticancer and antiviral applications. Scale-up via continuous flow reactors could optimize the grindstone method for industrial production .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and butoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens or other electrophiles onto the aromatic ring.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the condensation of appropriate aromatic and aliphatic precursors. The structural formula indicates it belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. The synthesis typically involves:

- Condensation Reaction : Combining a substituted phenol with an appropriate carboxylic acid derivative.

- Cyclization : Formation of the tetrahydropyrimidine ring through cyclization reactions.

- Functionalization : Introduction of substituents that enhance biological activity or solubility.

Anticancer Properties

Research has indicated that compounds similar to propan-2-yl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit anticancer properties. For instance, studies have shown that tetrahydropyrimidines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar functional groups have been reported to possess activity against a range of pathogens, including bacteria and fungi . This makes it a candidate for further exploration in developing new antimicrobial agents.

Anti-inflammatory Effects

Some derivatives of tetrahydropyrimidines have demonstrated anti-inflammatory effects in preclinical models. The presence of specific substituents can modulate inflammatory pathways, suggesting that this compound may also exhibit such properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various tetrahydropyrimidine derivatives. The results indicated that compounds with similar structures to this compound showed significant inhibition of tumor growth in xenograft models .

Case Study 2: Antimicrobial Testing

Another research effort focused on synthesizing derivatives of tetrahydropyrimidines and testing their antimicrobial activity against several strains of bacteria. The findings revealed that certain modifications to the core structure enhanced activity against resistant strains .

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Substituent Effects at Position 4

The phenyl ring at position 4 significantly influences molecular properties. Key analogs include:

Key Observations:

- Electron-donating groups (e.g., methoxy, butoxy) enhance aromatic ring reactivity and may improve binding to biological targets.

- Polar groups (e.g., cyano) elevate melting points due to stronger intermolecular interactions.

Ester Group Modifications

The ester group at position 5 affects solubility and bioavailability:

Key Observations:

- Long aliphatic chains (e.g., octadec-9-enyl) drastically reduce aqueous solubility but improve lipid bilayer penetration.

- Propan-2-yl offers a balance between lipophilicity and steric hindrance compared to methyl or ethyl esters.

Oxo vs. Thioxo at Position 2

Replacing 2-oxo with 2-thioxo alters hydrogen-bonding capacity and bioactivity:

Key Observations:

- 2-Oxo derivatives are more common in antitumoral applications, possibly due to better target affinity.

Biological Activity

Propan-2-yl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring structure. Its chemical formula is , and it features several functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 357.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression.

Study 1: Anticancer Activity

A study conducted on a series of tetrahydropyrimidine derivatives showed promising results against human cancer cell lines. The compound exhibited a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value indicating effective cytotoxicity.

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines. Results demonstrated a dose-dependent inhibition of TNF-alpha and IL-6 secretion.

Summary of Key Findings

Research has highlighted several important aspects of the biological activity of this compound:

- Antioxidant Capacity : The compound demonstrated significant antioxidant activity in vitro.

- Cytotoxicity : Effective against various cancer cell lines with IC50 values ranging from 10 µM to 30 µM.

- Inflammatory Modulation : Inhibition of key inflammatory markers suggests potential therapeutic applications in chronic inflammatory diseases.

Table 2: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing Propan-2-yl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

A multi-step approach is typically employed, involving:

- Step 1 : Condensation of substituted benzaldehydes (e.g., 4-butoxy-3-methoxybenzaldehyde) with β-keto esters (e.g., methyl acetoacetate) to form a chalcone intermediate .

- Step 2 : Cyclization with urea or thiourea under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine (Biginelli reaction) .

- Step 3 : Esterification or transesterification to introduce the propan-2-yl group .

Optimization : Solvent choice (e.g., ethanol, DMSO), temperature control (60–100°C), and catalytic additives (e.g., p-toluenesulfonic acid) improve yields .

Q. How can researchers characterize the structural purity of this compound?

Key techniques include:

- NMR Spectroscopy : Confirm substituent positions via H and C chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in analogous tetrahydropyrimidine derivatives .

- HPLC-MS : Verify purity (>95%) and molecular weight accuracy .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .

- Antioxidant Activity : DPPH radical scavenging assays to assess electron-donating capacity .

Advanced Research Questions

Q. How do substituents (e.g., butoxy vs. methoxy) influence its biological activity?

- Case Study : Analogues with bulkier alkoxy groups (e.g., butoxy) show enhanced lipophilicity, improving membrane permeability in cell-based assays .

- Data Contradiction : Some studies report reduced activity with increased alkoxy chain length due to steric hindrance at target sites. Resolve by comparing IC values across derivatives .

- Methodology : Use molecular docking to simulate interactions with enzymes (e.g., COX-2) and correlate with experimental IC data .

Q. What strategies address contradictory results in pharmacokinetic studies?

- Metabolic Stability : Incubate with liver microsomes to identify oxidative degradation pathways (e.g., CYP450-mediated demethylation) .

- Solubility vs. Bioavailability : Use logP measurements and parallel artificial membrane permeability assays (PAMPA) to balance hydrophobicity and absorption .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true structure-activity trends .

Q. How can computational modeling guide the optimization of this compound?

- QSAR Models : Train models using descriptors like molar refractivity and H-bond acceptor count to predict activity against cancer cell lines (e.g., MCF-7) .

- MD Simulations : Simulate binding dynamics with kinases (e.g., EGFR) to identify critical residues for interaction .

- ADMET Prediction : Use tools like SwissADME to forecast toxicity risks (e.g., hepatotoxicity) and guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.